1'-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Overview
Description
Scientific Research Applications
Potential Applications in Medicinal Chemistry
Antiviral and Antineoplastic Agents : Compounds similar to "1'-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide" have been explored for their potential antiviral and antineoplastic activities. For instance, derivatives of pyrrolidine-carboxamide have shown promise as anti-HIV agents due to their ability to inhibit the HIV-1 reverse transcriptase enzyme (Tamazyan et al., 2007).
Antimicrobial Activities : Thio-substituted pyridine derivatives have demonstrated significant antimicrobial activities, suggesting that compounds with bromophenyl and pyrrolidinyl groups might also have applications in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
CCr5 Antagonists : Synthesis methodologies have been developed for compounds acting as CCR5 antagonists, indicating potential applications in treating conditions such as HIV infection. This showcases the versatility of similar compounds in therapeutic applications (Ikemoto et al., 2005).
Applications in Synthetic Chemistry
- Scaffold for Heterocyclic Compounds : The synthesis of heterocyclic compounds, including pyridines and pyrrolidines, is a significant area of interest. These compounds serve as key scaffolds in pharmaceuticals, agrochemicals, and materials science. Research on multifunctionalized tetrahydropyridines and pyridines from tandem reactions has provided insights into novel synthetic routes, which could be applicable to synthesizing derivatives of "1'-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide" (Lei et al., 2013).
Potential Pharmacological Activity
- Analogs with Pharmacological Interest : The synthesis of 1H-1-pyrrolylcarboxamides, which share a functional group similarity with the target compound, has been explored for potential pharmacological activities. These studies aim to identify new therapeutic agents, suggesting that "1'-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide" could also be investigated for similar activities (Bijev et al., 2003).
Properties
IUPAC Name |
1-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN4O3/c22-15-5-4-6-16(13-15)26-18(27)14-17(19(26)28)24-11-7-21(8-12-24,20(23)29)25-9-2-1-3-10-25/h4-6,13,17H,1-3,7-12,14H2,(H2,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKNAOQSLYYSJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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